3-phenyl-2H-thiete
Overview
Description
3-Phenyl-2H-thiete is an organic compound with the molecular formula C₉H₈S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a thiete ring fused with a phenyl group, making it a unique and interesting molecule for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-thiete can be achieved through several methods. One common approach involves the thioetherification cyclization of 1,3-dihaloalkanes, 3-haloalkyl sulfonates, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of thietane synthesis can be applied. These methods typically involve large-scale cyclization reactions using readily available starting materials and efficient catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2H-thiete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiete ring to a more saturated form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
3-phenyl-2H-thiete has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenyl-2H-thiete involves its interaction with various molecular targets and pathways. The sulfur atom in the thiete ring can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity. The phenyl group can undergo aromatic interactions, further contributing to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Thietane: A simple four-membered sulfur-containing ring without the phenyl group.
2H-thiete: The parent compound of 3-phenyl-2H-thiete, lacking the phenyl substitution.
Uniqueness
This compound is unique due to the presence of both the thiete ring and the phenyl group, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-phenyl-2H-thiete | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-4-8(5-3-1)9-6-10-7-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYXEOMBRBQMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315916 | |
Record name | 3-phenyl-2H-thiete | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72000-02-3 | |
Record name | NSC298175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-2H-thiete | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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